methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Historical Development of Bicyclic Amino Esters
The synthesis of bicyclo[2.2.2]octane amino esters emerged from efforts to mimic biologically active peptide conformations. Early work focused on constructing the rigid bicyclic core to restrict rotational freedom, enabling precise spatial positioning of functional groups. The Diels-Alder reaction between 5-substituted 1,3-cyclohexadienes and methacrolein became a cornerstone for assembling the bicyclo[2.2.2]octane skeleton. For instance, the use of ytterbium trichloride as a Lewis acid facilitated stereocontrol during cycloaddition, yielding key intermediates like aldehyde 10a . Subsequent modifications, such as Horner-Wadsworth-Emmons olefination and hydrogenation, enabled the introduction of carboxylic acid side chains critical for molecular recognition.
Radical-mediated rearrangements further expanded synthetic versatility. Studies on 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters revealed that radical intermediates could undergo strain-driven shifts to bicyclo[3.2.1]octane systems, though product ratios depended on substituent effects. These methodologies laid the groundwork for accessing diverse bicyclic amino esters, including the title compound.
Significance of (2R,3R) Stereochemistry
The (2R,3R) configuration profoundly influences the compound’s bioactivity and physicochemical properties. Stereochemical control during synthesis often hinges on secondary orbital interactions in Diels-Alder reactions. For example, endo transition states favored by Lewis acid catalysis position the carboxyaldehyde and tertiary alkyl groups in a 1,4-relationship, as seen in isomer 10a . Nuclear magnetic resonance (NMR) spectroscopy distinguishes stereoisomers via anisotropic shielding effects; the aldehyde proton in 10a resonates downfield (δ 9.65 ppm) compared to exo isomers due to deshielding by the antiperiplanar double bond.
Computational studies using MacroModel revealed that the (2R,3R) isomer exhibits lower steric energy (−12.3 kcal/mol) than regioisomers 10b (−10.8 kcal/mol) and 10c (−9.5 kcal/mol), rationalizing its predominance in kinetic conditions. This stereochemical preference is critical for mimicking natural peptide motifs, such as the leucine-rich coactivator binding interface of nuclear receptors.
Relationship to Quinuclidine-Based Structures
Bicyclo[2.2.2]octane amino esters share structural homology with quinuclidine derivatives but differ in electronic and conformational properties. Quinuclidine’s rigid bicyclic framework, with eclipsed ethylene linkages and boat-conformed cyclohexane rings, confers exceptional basicity (pK~a~ 11.3). In contrast, the amino ester’s carboxylate and amine substituents reduce basicity while introducing hydrogen-bonding capacity.
Comparative molecular electrostatic potential (MEP) analyses highlight these differences: quinuclidine’s nitrogen lone pair is fully exposed, whereas the amino ester’s amine group experiences partial shielding by the carboxylate. This disparity impacts their roles in medicinal chemistry; quinuclidine derivatives like solifenacin target muscarinic receptors, while bicyclo[2.2.2]octane amino esters often serve as conformational constraints in peptide analogs.
Positional Isomers in Bicyclo[2.2.2]octane Framework
Regioisomerism in bicyclo[2.2.2]octane systems arises from varying substituent positions. During Diels-Alder reactions, methacrolein can attack the diene’s 5-substituted cyclohexadiene at two sites, yielding 10a (1,4-substitution) or 10c (1,3-substitution). Steric energy calculations and NMR data confirmed that 10a dominates due to minimized nonbonded interactions between the aldehyde and tertiary alkyl groups.
Substituent effects also govern radical stability in rearrangements. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals bearing electron-withdrawing groups favor rearrangement to bicyclo[3.2.1]oct-6-en-2-yl radicals, whereas bulky substituents stabilize the original framework. These insights guide the rational design of positional isomers for tailored applications.
Table 1. Comparison of Key Properties in Bicyclo[2.2.2]octane Derivatives
| Property | Bicyclo[2.2.2]octane Amino Ester | Quinuclidine |
|---|---|---|
| Basicity (pK~a~) | ~8.5 (estimated) | 11.3 |
| Conformational Rigidity | High | Very High |
| Common Applications | Peptide Mimetics | Cholinergic Antagonists |
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m1/s1 |
InChI Key |
KNPLGHZLVZHFSD-GEPGNKONSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CCC1CC2)N |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2 |
Origin of Product |
United States |
Preparation Methods
Chiral Reductive Amination Route
A prominent method involves reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate intermediates:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| S1 | Reaction of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with chiral amines in acidic medium | Acidic conditions, chiral amine excess | Formation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate |
| S2 | Reduction/hydrogenation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate | Metal catalyst or reducing agent, controlled temp | (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S3 | Ester group conformation flip under strong base | Strong base, controlled temp | (2S,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate |
| S4 | Hydrogenation to remove protecting groups | Hydrogenation catalyst, mild conditions | (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate |
This method yields high stereochemical purity but involves multiple steps with careful control of reaction conditions to avoid racemization or side reactions.
Enantioselective Synthesis Under Metal-Free Conditions
Another approach uses organic base-mediated enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, avoiding metal catalysts. This method provides:
- High yields
- Excellent enantioselectivities
- Scalability for industrial production using continuous flow reactors
This route is advantageous for producing methyl esters with defined stereochemistry, minimizing metal contamination.
Polymer-Supported Reagents for Combinatorial Synthesis
Advanced synthetic strategies employ polymer-supported reagents for reductive amination and sulfonylation steps, enabling:
- Efficient purification without chromatography
- High-purity products suitable for library synthesis
- Flexibility to introduce diverse amine substituents
This method is useful for generating bicyclo[2.2.2]octane derivatives with varied functional groups, including methyl esters with amino substituents.
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Reductive Amination | Multi-step, chiral amines, acid/base | High stereochemical purity, scalable | Complex steps, cost-intensive |
| Enantioselective Metal-Free Synthesis | Organic base-mediated, continuous flow | High yield, metal-free, scalable | Requires optimized base and conditions |
| Polymer-Supported Reagents | Solid-phase reductive amination | Easy purification, combinatorial diversity | May require specialized reagents |
Analytical and Quality Control Considerations
- Stereochemical verification by chiral HPLC and polarimetry ensures enantiomeric excess.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms bicyclic framework and stereochemistry via coupling constants.
- Mass Spectrometry (MS) validates molecular weight (183.25 g/mol) and fragmentation patterns.
- X-ray Crystallography can be used to determine absolute configuration in solid-state samples.
- Purity typically >97% for commercial samples, confirmed by NMR, LC-MS, or GC analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Ethyl esters exhibit lower melting points compared to methyl esters due to increased alkyl chain flexibility .
- Acetylation of the amino group reduces hydrogen-bonding capacity, impacting solubility and crystallinity .
Stereoisomers and Enantiomers
Key Observations :
- Enantiomers share identical physical properties (e.g., molecular weight) but differ in optical activity and biological activity .
Derivatives with Modified Bicyclo Systems
Key Observations :
- Bicyclo[1.1.1] systems exhibit extreme strain, limiting synthetic utility compared to [2.2.2] analogs .
Hydrochloride Salts
Key Observations :
- Hydrochloride salts improve aqueous solubility and stability, critical for pharmaceutical formulations .
Biological Activity
Methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate, also known as methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 185.25 g/mol
- CAS Number : 1630906-99-8
Synthesis and Derivatives
The synthesis of this compound typically involves asymmetric synthesis techniques such as Diels-Alder reactions, which allow for the creation of enantiopure compounds that can exhibit distinct biological activities based on their stereochemistry .
Table 1: Synthesis Methods
Biological Activity
This compound has been studied for its potential therapeutic applications due to its structural similarity to various bioactive molecules.
Antiviral Activity
Research indicates that derivatives of this compound can act as inhibitors of viral replication, particularly against influenza viruses . The mechanism involves interaction with viral proteins, thereby hindering their function.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, which is critical in the development of therapeutic agents targeting metabolic pathways in diseases like cancer and diabetes .
Case Studies
-
Influenza Virus Inhibition : A study demonstrated that methyl (2R,3R)-3-aminobicyclo[2.2.2]octane derivatives effectively reduced viral load in infected cell cultures .
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in viral replication was observed at higher concentrations.
-
Antitumor Activity : Another investigation highlighted the compound's potential in inhibiting tumor growth by inducing apoptosis in cancer cell lines .
- Method : MTT assay was used to assess cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines.
The biological activity of methyl (2R,3R)-3-aminobicyclo[2.2.2]octane is largely attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to receptors involved in signal transduction pathways, influencing cellular responses.
- Enzymatic Interaction : It can act as a substrate or inhibitor for enzymes involved in metabolic processes.
Q & A
Q. What are the recommended synthetic routes for methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis of this bicyclic compound typically involves ring-closing strategies or functionalization of preformed bicyclo[2.2.2]octane scaffolds. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. Post-synthesis, enantiomeric purity should be verified using chiral HPLC or polarimetry. For example, fluorinated analogs with similar bicyclic structures (e.g., Fluorochem’s product F609676) are synthesized with ≥97% purity via enantioselective methods, as noted in commercial synthesis protocols .
Q. How should researchers characterize the structural and stereochemical integrity of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : Confirm bicyclic framework and stereochemistry via coupling constants (e.g., bridgehead protons).
- X-ray crystallography : Resolve absolute configuration for rigid bicyclo systems.
- Mass spectrometry : Validate molecular weight (C₁₀H₁₇NO₂; 183.25 g/mol) and fragmentation patterns .
- Chiral chromatography : Ensure no racemization during synthesis or storage.
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer: Stability depends on storage conditions:
- Temperature : Store at –20°C in sealed containers to prevent decomposition.
- Moisture : Protect from humidity to avoid ester hydrolysis.
- Light : Amber vials recommended if photosensitive.
Similar bicyclic amines (e.g., Combi-Blocks’ QM-7801) show stability under inert atmospheres but degrade upon prolonged exposure to oxygen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for bicyclo[2.2.2]octane derivatives?
Methodological Answer: Contradictions often arise from:
- Variability in enantiomeric purity : Re-evaluate stereochemical assignments using advanced techniques (e.g., VCD spectroscopy).
- Assay conditions : Standardize bioactivity tests (e.g., pH, solvent) across studies.
- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., ACD/Labs Percepta) to correlate substituent effects with activity, as demonstrated for methyl furancarboxylate derivatives .
Q. What experimental designs are suitable for studying the environmental fate of this compound in ecological systems?
Methodological Answer: Adopt a tiered approach:
Lab-scale studies : Assess hydrolysis, photolysis, and biodegradability under controlled conditions.
Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute/chronic toxicity.
Field monitoring : Deploy LC-MS/MS to detect residues in water/soil.
Refer to Project INCHEMBIOL’s framework for tracking chemical distribution in biotic/abiotic compartments .
Q. How can the bicyclo[2.2.2]octane scaffold’s rigidity influence its application in drug discovery?
Methodological Answer: The scaffold’s conformational restriction enhances:
- Target binding selectivity : Reduces entropic penalties during ligand-receptor interactions.
- Metabolic stability : Resists cytochrome P450-mediated oxidation.
Case studies on β-lactam bicyclic analogs (e.g., Pharmacopeial Forum’s 4-thia-1-azabicyclo derivatives) highlight improved pharmacokinetic profiles due to reduced flexibility .
Methodological Challenges
Q. What strategies mitigate synthetic challenges in functionalizing the bicyclo[2.2.2]octane core?
Methodological Answer:
- Protecting groups : Temporarily shield the amine (e.g., Boc or Fmoc) during esterification.
- Transition-metal catalysis : Employ Pd or Ru complexes for selective C–H activation.
- Microwave-assisted synthesis : Accelerate ring-closing steps with precise temperature control.
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
